2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
CAS No.: 2034282-65-8
VCID: VC6447159
Molecular Formula: C17H17N3OS2
Molecular Weight: 343.46
* For research use only. Not for human or veterinary use.
![2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide - 2034282-65-8](/images/structure/VC6447159.png)
Description |
Structural OverviewChemical Name: Molecular Formula: Key Functional Groups:
This compound features a combination of aromatic and heterocyclic rings, which are often associated with bioactivity in drug discovery. SynthesisThe synthesis of compounds like 2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multi-step reactions, including:
CharacterizationThe compound’s structure can be confirmed using advanced spectroscopic techniques: NMR Spectroscopy:
Mass Spectrometry (MS):
Infrared Spectroscopy (IR):
Biological Activity:Compounds containing pyrazole and thiophene moieties are known for their diverse pharmacological properties. Potential activities include:
Research PerspectivesGiven its structural features, 2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide holds promise for further exploration as a lead compound in drug development. Future research could focus on:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal chemistry, offering a foundation for discovering new therapeutic agents. Further experimental validation is essential to confirm its potential applications in healthcare. |
---|---|
CAS No. | 2034282-65-8 |
Product Name | 2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
Molecular Formula | C17H17N3OS2 |
Molecular Weight | 343.46 |
IUPAC Name | 2-methylsulfanyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |
Standard InChI | InChI=1S/C17H17N3OS2/c1-22-16-5-3-2-4-14(16)17(21)18-8-10-20-9-6-15(19-20)13-7-11-23-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,18,21) |
Standard InChIKey | UKMUMBYAVYGEJO-UHFFFAOYSA-N |
SMILES | CSC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Solubility | not available |
PubChem Compound | 86266362 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume